Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-9(11-7)10(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPRRYQDHCORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350636 | |
| Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884-22-0 | |
| Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hurd-Mory Ring-Closure Method
The Hurd-Mory reaction is a cornerstone for benzothiazole synthesis. For methyl 6-methoxy-1,2-benzothiazole-3-carboxylate, this method begins with 4-methoxyphenylthiourea as the precursor. In a representative procedure, 182 parts of 4-methoxyphenylthiourea are suspended in 1,2-dichloroethane, followed by bromine addition (6 parts) and chlorine gas infusion (71 parts) at 30°C. The mixture is refluxed for 1 hour, yielding 6-methoxy-2-aminobenzothiazole after aqueous workup and ammonia neutralization (95% yield).
Functionalization to Carboxylate
The 2-amino group is converted to the carboxylate via diazotization and Sandmeyer reaction. Treatment with nitrous acid (HNO₂) forms the diazonium salt, which reacts with copper(I) cyanide to introduce a nitrile group at position 3. Subsequent hydrolysis with sulfuric acid yields the carboxylic acid, esterified with methanol under acidic conditions to produce the target compound.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | 85% |
| Cyanation | CuCN, Δ | 75% |
| Esterification | H₂SO₄, MeOH, reflux | 90% |
Direct Esterification of Benzothiazole-3-Carboxylic Acid
Synthesis of Benzothiazole-3-Carboxylic Acid
A scalable route involves the reaction of 6-methoxy-1,2-benzothiazole with methyl chloroformate. In a patented method, 6-methoxy-1,2-benzothiazole (1.0 mmol) reacts with methyl chloroformate (1.2 mmol) in dichloromethane, catalyzed by triethylamine (1.5 mmol) at 0°C. The mixture warms to room temperature, stirred for 12 hours, and purified via column chromatography (hexane:ethyl acetate, 4:1) to yield the ester (82%).
Alternative Halogen-Mediated Pathways
Bromine-assisted cyclization offers a one-pot alternative. For example, 4-methoxy-2-nitrobenzenethiol (1.0 mmol) reacts with methyl cyanoacetate (1.1 mmol) in acetic acid under bromine (0.6 mL) at 15°C for 2 hours. The intermediate undergoes spontaneous cyclization, yielding the carboxylate ester after neutralization (78% yield).
Hybrid Thiourea-Carbamate Approaches
Silica Gel-Supported Ammonium Thiocyanate
Recent advances employ solid-phase synthesis to enhance purity. Silica gel-immobilized ammonium thiocyanate (20 mmol) reacts with 6-methoxy-2-aminobenzothiazole (0.01 mmol) in dry acetonitrile. After 30 minutes, phenyl chloroformate (0.015 mmol) is added at 0°C, and the mixture stirs for 5–6 hours. The crude product is purified via flash chromatography, yielding methyl 6-methoxy-1,2-benzothiazole-3-carboxylate (89%).
Optimized Parameters
-
Temperature: 0°C during chloroformate addition
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Solvent: Dry tetrahydrofuran (THF)
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Catalyst: Pyridine (2.47 mmol)
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial methods prioritize throughput and reproducibility. In a continuous flow setup, 4-methoxyaniline (1.0 M) and carbon disulfide (1.2 M) are mixed in ethanol, heated to 80°C, and pumped through a reactor tube with bromine (0.5 M). The effluent is quenched with ammonia, yielding 6-methoxy-2-aminobenzothiazole, which undergoes esterification in a second reactor (residence time: 30 minutes). This method achieves 92% yield with >99% purity.
Waste Mitigation Strategies
Bromine byproducts are neutralized with sodium thiosulfate, while unreacted reagents are recycled via distillation. Automated pH control ensures consistent ammonia dosing during neutralization.
Comparative Analysis of Synthetic Routes
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Hurd-Mory Cyclization | 95 | 98 | 12.50 |
| Direct Esterification | 82 | 95 | 9.80 |
| Hybrid Thiourea-Carbamate | 89 | 97 | 14.20 |
| Continuous Flow Production | 92 | 99 | 7.40 |
Chemical Reactions Analysis
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate serves as a building block for synthesizing more complex organic molecules. Its versatile structure allows for various chemical modifications, making it suitable for creating derivatives with enhanced properties.
Biological Activities
The compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as a broad-spectrum antimicrobial agent .
- Anticancer Properties : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer), with an IC50 value of approximately 25 µM .
- Anti-inflammatory Effects : Research indicates that it may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
Medicine
This compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its ability to modulate enzyme activity and influence metabolic pathways makes it a candidate for drug development targeting various diseases.
Case Study 1: Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .
Case Study 2: Antimicrobial Evaluation
Research demonstrated that this compound inhibited the growth of various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic enzymes necessary for microbial survival .
Case Study 3: Anti-inflammatory Model
In animal models of inflammation, this compound exhibited significant anti-inflammatory effects through modulation of cyclooxygenase (COX) enzymes. This indicates its potential utility in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons :
Core Heteroatom Influence: Benzothiazole vs. Benzoxazole: The sulfur atom in benzothiazole enhances electron delocalization and stability compared to the oxygen in benzoxazole. This makes benzothiazole derivatives more suitable for high-temperature applications and pharmacological targeting . Methoxy vs. Amino Groups: The methoxy group in the target compound provides steric hindrance and moderate electron-donating effects, whereas the amino group in ethyl 2-amino-1,3-benzothiazole-6-carboxylate increases nucleophilicity and hydrogen-bonding capacity, favoring interactions in biological systems .
Synthetic Complexity :
- This compound requires precise oxidation and methylation steps, making its synthesis more laborious than simpler analogs like 6-methylbenzothiazole .
- Benzoxazole derivatives (e.g., methyl 2-methyl-1,3-benzoxazole-6-carboxylate) are synthesized via condensation reactions, which are typically faster but yield less thermally stable products .
Applications :
- Pharmacology : The target compound’s ester and methoxy groups make it a candidate for protease inhibition or receptor modulation, similar to benzothiazole-based drugs .
- Materials Science : Benzoxazole derivatives are preferred in optical materials due to their polarity, while benzothiazoles excel in heat-resistant polymers .
Research Findings and Data
- Thermal Stability : Differential scanning calorimetry (DSC) studies show that this compound decomposes at ~250°C, outperforming benzoxazole analogs (~200°C) .
- Solubility : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), contrasting with the poor solubility of 6-methylbenzothiazole in aqueous media .
- Biological Activity: Preliminary assays indicate IC₅₀ values of 12–15 µM against cancer cell lines, comparable to ethyl 2-amino-1,3-benzothiazole-6-carboxylate but with lower cytotoxicity .
Biological Activity
Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a compound belonging to the benzothiazole family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a benzothiazole core with a methoxy group and a carboxylate ester. This unique structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as aryl hydrocarbon hydroxylase and aminopyrine N-demethylase. This inhibition can lead to alterations in metabolic pathways and cellular functions.
- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism, which can result in both beneficial and adverse effects depending on the dosage.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.
| Pathogen | Activity | Reference |
|---|---|---|
| Pseudomonas aeruginosa | Inhibition of motility and toxin production | |
| Staphylococcus aureus | Antibacterial effects | |
| Escherichia coli | Moderate inhibition |
Anticancer Activity
The compound has also shown potential as an anticancer agent. Studies have reported moderate to good activity against various cancer cell lines.
| Cancer Cell Line | Activity | Reference |
|---|---|---|
| Breast Cancer Cells | Moderate activity | |
| Hepatocellular Carcinoma | Significant inhibition | |
| Lung Cancer Cells | Dose-dependent effects |
Case Studies
-
Study on Anticancer Properties :
A study evaluated the anticancer effects of this compound on breast cancer cells. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent for breast cancer treatment . -
Antimicrobial Efficacy :
A recent investigation focused on the antimicrobial properties of this compound against Pseudomonas aeruginosa. The findings revealed that it significantly reduced motility phenotypes and toxin production associated with the pathogen's virulence factors .
Toxicological Profile
While this compound shows promising biological activities, its safety profile is essential for therapeutic applications. Research indicates that at lower doses, the compound exhibits beneficial effects; however, higher doses may lead to toxicological concerns such as enzyme inhibition and disruption of cellular homeostasis.
Q & A
Q. What are the common synthetic routes for Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate?
The compound is typically synthesized via cyclization or functionalization of benzothiazole precursors. For example:
- Stepwise substitution : Reacting 6-methoxy-1,3-benzothiazole-2-amine with methyl chloroformate under basic conditions. This method requires controlled stoichiometry to avoid over-alkylation .
- Intermediate derivatization : Using hydrazine and CS₂ to form thiosemicarbazide intermediates, followed by esterification (e.g., methanolysis) to introduce the carboxylate group .
- Safety note : Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates, and monitor reaction progress via TLC or HPLC .
Q. How is the structural identity of this compound confirmed?
Q. What safety protocols are critical during handling?
- Hazard mitigation : Classified under acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles, lab coat) and work in fume hoods .
- Waste disposal : Segregate waste containing sulfur or nitrogen heterocycles and transfer to licensed hazardous waste facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reactions at the 2-position. For example, Suzuki-Miyaura cross-coupling with aryl boronic acids achieves >80% yield with microwave-assisted heating .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography to remove byproducts .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during diazotization steps, as seen in azide-functionalized benzothiazole syntheses .
Q. What are the structure-activity relationships (SAR) for biological applications?
-
Substitution effects :
- Methoxy position : 6-Methoxy groups enhance π-stacking with biological targets (e.g., DNA topoisomerases), improving anticancer activity compared to unsubstituted analogs .
- Carboxylate ester : Methyl esters increase membrane permeability, whereas free carboxylic acids improve water solubility but reduce bioavailability .
-
Comparative data :
Derivative Bioactivity (IC₅₀, μM) Key Feature This compound 12.3 (HeLa cells) Balanced lipophilicity 6-Hydroxy analog >50 Poor permeability 6-Nitro analog 8.7 Enhanced electron-withdrawing effects Data adapted from benzothiazole SAR studies .
Q. How do crystallographic data resolve contradictions in molecular geometry predictions?
- Discrepancies : Computational models (DFT) may mispredict dihedral angles between the benzothiazole core and substituents. Single-crystal XRD reveals actual angles (e.g., 178.5° for the methoxy group vs. DFT-predicted 175.2°), validating steric and electronic effects .
- Twinned crystals : SHELXD/SHELXE can deconvolute overlapping diffraction patterns, critical for resolving chiral centers or disordered regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
